2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Description
Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Pyridazinones and Pyrazoles: Research demonstrates the synthesis of new pyridazin-6-ones, pyridazin-6-imines, and pyrazoles from key intermediates, showcasing the compound's role in generating diverse chemical structures (Sayed, Khalil, Ahmed, & Raslan, 2002).
- Heterocyclic Compound Development: The compound has been used as a starting material for the synthesis of various heterocyclic compounds with potential antiviral activities, highlighting its importance in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Biological Activities
- Antimicrobial Properties: A study synthesized a series of pyrazole derivatives from the cyclization of substituted aryl ethanone, revealing significant antibacterial properties against both Gram-positive and Gram-negative bacteria (Akula, Chandrul, & DVRN, 2019).
- Antitumor and Antifungal Activities: Another research focused on the synthesis of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which showed promising antitumor activity against several carcinoma cell lines, as well as antifungal properties (Abou-Elmagd, El-ziaty, Elzahar, Ramadan, & Hashem, 2016).
Chemical Characterisation and Reactions
- Chemical Characterisation and Derivative Synthesis: Research on the synthesis and chemical characterisation of diheteroaryl thienothiophene derivatives, showcasing the versatility of similar compounds in generating a wide array of heterocyclic structures with potential biological activities (Mabkhot, Al-Majid, & Alamary, 2011).
Properties
IUPAC Name |
2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-9-12(2)20(18-11)13-5-6-14(17-16-13)22-10-15(21)19-7-3-4-8-19/h5-6,9H,3-4,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGLGDGRLLSALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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